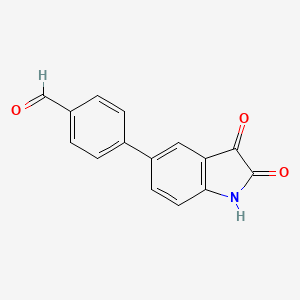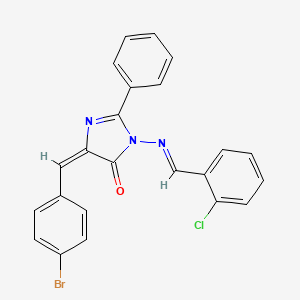
4-(4-Bromobenzylidene)-1-((2-chlorobenzylidene)amino)-2-phenyl-1H-imidazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromobenzylidene)-1-((2-chlorobenzylidene)amino)-2-phenyl-1H-imidazol-5(4H)-one is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobenzylidene)-1-((2-chlorobenzylidene)amino)-2-phenyl-1H-imidazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2-chlorobenzylamine to form an intermediate Schiff base. This intermediate is then reacted with phenylglyoxal in the presence of a base, such as sodium hydroxide, to yield the final imidazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and employing industrial reactors for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and imidazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the imine group, converting it to an amine using reducing agents such as sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Amino derivatives.
Substitution: Compounds with different substituents replacing bromine or chlorine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects. Studies investigate its efficacy and safety as a pharmaceutical agent.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 4-(4-Bromobenzylidene)-1-((2-chlorobenzylidene)amino)-2-phenyl-1H-imidazol-5(4H)-one involves its interaction with cellular targets. It can bind to enzymes or receptors, altering their activity. The presence of halogen atoms enhances its ability to penetrate cell membranes, increasing its bioavailability. The compound may also induce oxidative stress in cells, leading to apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Chlorobenzylidene)-1-((2-bromobenzylidene)amino)-2-phenyl-1H-imidazol-5(4H)-one
- 4-(4-Fluorobenzylidene)-1-((2-iodobenzylidene)amino)-2-phenyl-1H-imidazol-5(4H)-one
Uniqueness
Compared to similar compounds, 4-(4-Bromobenzylidene)-1-((2-chlorobenzylidene)amino)-2-phenyl-1H-imidazol-5(4H)-one is unique due to the specific positioning of bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the imidazole and phenyl groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C23H15BrClN3O |
|---|---|
Molekulargewicht |
464.7 g/mol |
IUPAC-Name |
(5E)-5-[(4-bromophenyl)methylidene]-3-[(E)-(2-chlorophenyl)methylideneamino]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H15BrClN3O/c24-19-12-10-16(11-13-19)14-21-23(29)28(22(27-21)17-6-2-1-3-7-17)26-15-18-8-4-5-9-20(18)25/h1-15H/b21-14+,26-15+ |
InChI-Schlüssel |
VKXIUXNIQXZVAI-IAXUOCBKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)Br)/C(=O)N2/N=C/C4=CC=CC=C4Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)N2N=CC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]-](/img/structure/B12935368.png)
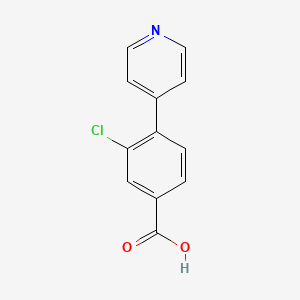
![2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B12935376.png)
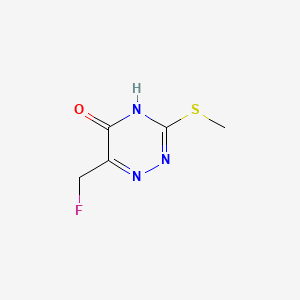
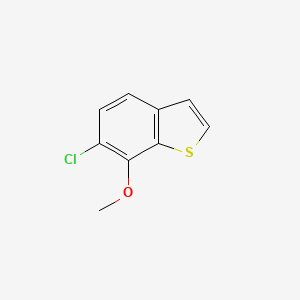
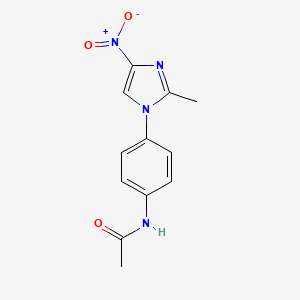
![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile](/img/structure/B12935409.png)
![(R)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12935410.png)
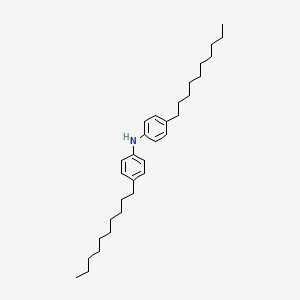
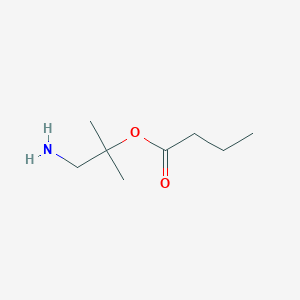


![N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide](/img/structure/B12935441.png)
